Schisantherin S
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Overview
Description
Schisantherin S is a dibenzocyclooctadiene lignan compound isolated from the fruit of Schisandra chinensis, a traditional medicinal plant widely used in East Asian medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Schisantherin S typically involves extraction from the fruit of Schisandra chinensis. The extraction process often employs ultrasonic extraction or a combination of ultrasonic and microwave techniques. The optimal conditions for ultrasonic extraction include a temperature of 68°C, a material-liquid ratio of 1:8, an ethanol mass fraction of 84%, and an extraction time of 60 minutes .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The macroporous resin method is commonly used to purify the extract, ensuring a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Schisantherin S undergoes various chemical reactions, including oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound include various metabolites identified using ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) .
Scientific Research Applications
Schisantherin S has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: this compound is studied for its biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Industry: This compound is used in the development of dietary supplements and herbal medicines.
Mechanism of Action
The mechanism of action of Schisantherin S involves the regulation of inflammatory signaling pathways and the mitigation of the production and release of inflammatory factors such as tumor necrosis factor-alpha, interleukin-6, interleukin-1 beta, nitric oxide, and prostaglandin E2 . The compound exerts its effects through its antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated by pathways such as mitogen-activated protein kinase, nuclear factor kappa B, and phosphoinositide 3-kinase/protein kinase B .
Comparison with Similar Compounds
Schisantherin S is similar to other lignans isolated from Schisandra chinensis, such as Schisandrin, Schisantherin A, and Deoxyschisandrin. this compound is unique in its specific pharmacological profile and its higher potency in certain biological activities . The similar compounds include:
Schisandrin: Known for its sedative, hypnotic, and anti-aging properties.
Schisantherin A: Exhibits hepatoprotective and anti-inflammatory effects.
Deoxyschisandrin: Noted for its antioxidant and neuroprotective activities.
This compound stands out due to its comprehensive range of biological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C24H30O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(9S,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13+/m1/s1 |
InChI Key |
MXMZPEXVCSNTFK-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@H]1C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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